molecular formula C16H17Cl2N B1437565 N-(2,4-Dichlorobenzyl)-2-ethyl-6-methylaniline CAS No. 1040684-15-8

N-(2,4-Dichlorobenzyl)-2-ethyl-6-methylaniline

Cat. No.: B1437565
CAS No.: 1040684-15-8
M. Wt: 294.2 g/mol
InChI Key: WVUINONLSGVFEA-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of N-(2,4-Dichlorobenzyl)-2-ethyl-6-methylaniline emerges from the broader historical trajectory of chlorinated aromatic compound synthesis that gained prominence throughout the twentieth century. This compound represents a convergence of two significant chemical lineages: the systematic exploration of substituted anilines and the deliberate incorporation of chlorinated benzyl groups into organic frameworks. The parent compound 2-ethyl-6-methylaniline, with CAS number 24549-06-2, has been recognized as an important intermediate in agricultural chemical production, particularly in the synthesis of herbicides such as acetochlor and metolachlor. The subsequent derivatization to include the 2,4-dichlorobenzyl substituent reflects the ongoing evolution of chemical synthesis toward increasingly specialized molecular architectures designed for specific applications.

The synthesis methodology for this compound typically involves the reaction of 2,4-dichlorobenzyl chloride with 2-ethyl-6-methylaniline, demonstrating the systematic approach to building complex organic molecules through strategic combination of simpler precursors. This synthetic approach exemplifies the methodological developments in organic chemistry that have enabled the creation of highly functionalized compounds with precise structural characteristics. The compound's development can be understood within the context of expanding research into chlorinated organic compounds, which gained substantial momentum during the mid-twentieth century as researchers explored the unique properties and applications of organochlorine chemistry.

The historical significance of this compound extends beyond its individual characteristics to represent broader trends in pharmaceutical and agrochemical development. The systematic exploration of chlorinated aniline derivatives has been driven by the recognition that chlorine substitution can dramatically alter the biological activity, stability, and environmental behavior of organic compounds. The specific combination of ethyl and methyl substitution on the aniline ring, coupled with the dichlorobenzyl group, represents a sophisticated approach to molecular design that reflects decades of accumulated knowledge in structure-activity relationships.

Nomenclature and Classification

This compound possesses a systematic nomenclature that reflects its complex molecular architecture and functional group arrangements. The compound is officially designated with CAS registry number 1040684-15-8, providing a unique identifier within the global chemical literature. The systematic name accurately describes the molecular structure, indicating the presence of a 2,4-dichlorobenzyl group attached via an amino linkage to a 2-ethyl-6-methylaniline backbone. This nomenclature system ensures precise communication of the compound's structural features while maintaining consistency with International Union of Pure and Applied Chemistry naming conventions.

The molecular formula C₁₆H₁₇Cl₂N and molecular weight of 294.22 grams per mole provide fundamental quantitative descriptors of the compound's composition. These parameters are critical for analytical chemistry applications, synthesis planning, and theoretical calculations related to the compound's properties and behavior. The molecular structure can be systematically analyzed through its constituent components: the aniline backbone (C₆H₄NH₂) with specific substitution patterns, the ethyl group (C₂H₅) at the 2-position, the methyl group (CH₃) at the 6-position, and the 2,4-dichlorobenzyl substituent (C₇H₅Cl₂CH₂) attached to the amino nitrogen.

Property Value
Molecular Formula C₁₆H₁₇Cl₂N
Molecular Weight 294.22 g/mol
CAS Registry Number 1040684-15-8
Number of Atoms 36
Number of Bonds 37
Number of Rotatable Bonds 4
Number of Rings 2

The classification of this compound within chemical taxonomy systems places it simultaneously within multiple categories. As an aromatic amine, it belongs to the broader class of compounds characterized by the presence of an amino group directly attached to an aromatic ring system. The presence of chlorine substituents categorizes it within organochlorine compounds, a class known for distinctive chemical and biological properties. The benzyl substitution on the amino nitrogen further classifies it as a secondary amine, specifically an N-benzylaniline derivative. This multi-faceted classification system reflects the compound's structural complexity and the multiple functional groups that contribute to its overall chemical behavior.

Position Within Aromatic Amine Chemistry

This compound occupies a distinctive position within the extensive field of aromatic amine chemistry, representing a sophisticated example of how structural modifications can be systematically introduced to achieve specific molecular properties. Aromatic amines constitute a fundamental class of organic compounds characterized by the presence of an amino group attached to an aromatic ring system, with the nitrogen atom possessing a lone pair of electrons that contributes significantly to the compound's reactivity and interaction capabilities. The parent structure, aniline (C₆H₅NH₂), serves as the foundation for an enormous variety of derivatives that have found applications across pharmaceutical, agricultural, and industrial chemistry.

The specific substitution pattern present in this compound demonstrates several key principles of aromatic amine chemistry. The 2-ethyl and 6-methyl substituents on the aniline ring create a sterically hindered environment around the amino group, which can significantly influence the compound's reactivity, binding affinity, and overall chemical behavior. This substitution pattern is not arbitrary but reflects careful consideration of structure-activity relationships that have been developed through extensive research in medicinal chemistry and agrochemical development. The parent compound 2-ethyl-6-methylaniline itself represents an important intermediate in herbicide synthesis, particularly for chloroacetamide herbicides such as acetochlor and metolachlor.

The N-benzyl substitution adds another layer of complexity to the compound's position within aromatic amine chemistry. Secondary amines, characterized by the presence of two organic substituents attached to the nitrogen atom, exhibit different chemical properties compared to primary amines. The benzyl group provides additional aromatic character to the molecule while also introducing potential sites for further chemical modification or biological interaction. The specific choice of a 2,4-dichlorobenzyl group rather than an unsubstituted benzyl group reflects the deliberate incorporation of electron-withdrawing chlorine atoms, which can significantly alter the electronic properties of the aromatic system and influence the overall reactivity of the amino group.

Within the broader context of aromatic amine applications, this compound exemplifies the trend toward increasingly specialized molecular designs. Modern pharmaceutical and agrochemical research demands compounds with highly specific properties, often requiring precise control over factors such as lipophilicity, metabolic stability, binding selectivity, and environmental persistence. The systematic combination of multiple functional groups within a single molecular framework allows chemists to fine-tune these properties to meet specific application requirements. This compound's structure represents the application of these design principles, incorporating elements that can influence solubility, stability, and biological activity.

Significance in Organochlorine Compound Research

The significance of this compound within organochlorine compound research extends far beyond its individual chemical properties to encompass broader questions about the environmental fate, biological activity, and synthetic utility of chlorinated organic molecules. Organochlorine compounds have been the subject of intensive scientific investigation due to their widespread use in industrial applications and their potential environmental implications. The systematic study of these compounds has revealed complex relationships between molecular structure, environmental persistence, and biological effects that continue to inform both synthetic chemistry and environmental policy.

The dichlorobenzyl component of this compound places it within the broader category of chlorinated aromatic compounds that have been extensively studied for their environmental behavior and potential ecological impacts. Research has demonstrated that chlorinated anilines, such as 4-chloroaniline and 3,4-dichloroaniline, are used as intermediates in pharmaceutical, dye, and pesticide synthesis, but also represent potential environmental concerns due to their persistence and potential toxicity in aquatic systems. The specific substitution pattern of 2,4-dichlorobenzyl in this compound provides opportunities to study how chlorine positioning affects molecular properties such as lipophilicity, metabolic stability, and environmental degradation pathways.

Contemporary organochlorine research has identified several key characteristics that distinguish these compounds from their non-chlorinated analogs. The presence of chlorine atoms typically increases lipophilicity, which can affect bioaccumulation potential and membrane transport properties. Chlorine substitution also often increases chemical stability, which can translate to environmental persistence but may also provide advantages in pharmaceutical applications where metabolic stability is desired. The systematic study of compounds like this compound contributes to the understanding of how specific chlorination patterns influence these fundamental properties.

The research significance of this compound is further enhanced by its potential applications in pharmaceutical synthesis, where it serves as an intermediate in the preparation of various pharmaceutical compounds due to its reactive functional groups. This dual role as both a synthetic intermediate and a subject of environmental research exemplifies the complex considerations that characterize modern organochlorine chemistry. Researchers must balance the synthetic utility and potential beneficial applications of these compounds against concerns about environmental persistence and potential ecological impacts.

Research Area Significance
Pharmaceutical Synthesis Intermediate in drug development pathways
Agrochemical Development Related to herbicide precursor chemistry
Environmental Chemistry Model compound for chlorinated aniline behavior
Synthetic Methodology Example of complex multi-step synthesis
Structure-Activity Studies Demonstrates chlorine substitution effects

The ongoing research into organochlorine compounds like this compound reflects the broader scientific commitment to understanding the complex relationships between chemical structure and environmental behavior. This understanding is essential for developing more sustainable chemical processes, designing environmentally benign alternatives to existing compounds, and establishing appropriate regulatory frameworks for chemical use and disposal. The compound serves as a valuable model system for investigating fundamental questions about how molecular structure influences environmental fate and biological activity, contributing to the broader knowledge base that informs both chemical innovation and environmental protection efforts.

Properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-2-ethyl-6-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2N/c1-3-12-6-4-5-11(2)16(12)19-10-13-7-8-14(17)9-15(13)18/h4-9,19H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVUINONLSGVFEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NCC2=C(C=C(C=C2)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthetic Route

Step Reactants/Intermediates Conditions Description Yield/Selectivity
i 2-ethyl-6-methylaniline + (R)-epichlorohydrin in methanol Reflux 6-8 hrs at 60-80 °C; add crushed KOH at 0-25 °C; stir at 25-35 °C Formation of (R)-1-((2-ethyl-6-methylphenyl)amino)-3-methoxypropan-2-ol intermediate >95% yield
ii Intermediate from step i + DIAD + triphenylphosphine in dry toluene Dropwise addition at 0-10 °C under N2; reflux at 100-130 °C for 3-5 hrs Cyclization to (S)-1-(2-ethyl-6-methylphenyl)-2-(methoxymethyl) aziridine High purity
iii Aziridine intermediate + Pd/C catalyst Catalytic hydrogenation under H2 atmosphere (30-50 psi), reflux at 20-30 °C for 1-3 hrs Reduction to (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methylaniline 92-96% yield; 95-99% enantiomeric excess

This process is characterized by:

  • Use of platinized carbon or palladium on activated carbon catalysts for hydrogenation.
  • Solvents such as methanol, ethanol, ethyl acetate, chloroform, or acetic acid.
  • High enantiomeric excess (ee) exceeding 99% for the final product.
  • The intermediate (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methylaniline can be further converted to Metolachlor.

Reaction Scheme Summary

Alternative Preparation of 2-Ethyl-6-methylaniline Precursor

A crucial precursor, 2-ethyl-6-methylaniline, is prepared separately by ortho-alkylation of o-toluidine with ethene using triethyl aluminum as a catalyst under high temperature and pressure. This method is notable for:

  • High selectivity for 2-methyl-6-ethylaniline.
  • Recyclability of the triethyl aluminum catalyst up to 10 times.
  • Environmental benefits due to minimal waste and no wastewater generation.
  • Direct purification by rectification, omitting hydrolysis steps.

This precursor synthesis is essential for the subsequent benzylation and reductive alkylation steps to obtain the target compound.

Analytical and Purification Techniques

  • Reaction Monitoring: Thin-layer chromatography (TLC) is used to monitor reaction completion at each step.
  • Purification: After catalytic hydrogenation, the catalyst is removed by filtration over celite, and the solvent is evaporated under reduced pressure. The crude product is purified by standard chromatographic or crystallization methods.
  • Enantiomeric Purity: Confirmed by chiral HPLC or other stereochemical analysis techniques, ensuring >99% ee.

Summary Data Table of Preparation Parameters

Parameter Details
Starting Materials 2-ethyl-6-methylaniline, (R)-epichlorohydrin
Catalyst for Hydrogenation Pd/C, Pt/C, Rh, Ru, Ir, Fe on activated carbon (10-20 wt%)
Solvents Methanol, ethanol, ethyl acetate, chloroform, acetic acid
Reaction Temperature 60-80 °C (ring opening), 100-130 °C (aziridine formation), 20-30 °C (hydrogenation)
Hydrogen Pressure 30-50 psi (hydrogenation)
Reaction Time 6-8 hrs (ring opening), 3-5 hrs (aziridine formation), 1-3 hrs (hydrogenation)
Yield >75% overall; 92-96% in hydrogenation step
Enantiomeric Excess 95-99% ee
Catalyst Reuse Up to 10 times for triethyl aluminum in precursor synthesis

Research Findings and Industrial Relevance

  • The described method provides a highly enantioselective and efficient route to N-(2,4-dichlorobenzyl)-2-ethyl-6-methylaniline derivatives.
  • The use of chiral epichlorohydrin ensures control over stereochemistry, crucial for biological activity in agrochemical applications.
  • The catalytic hydrogenation step is versatile, allowing transition metal catalysts to be tailored for optimal activity and selectivity.
  • The precursor synthesis method using triethyl aluminum offers an environmentally friendly and economically viable approach for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dichlorobenzyl)-2-ethyl-6-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The dichlorobenzyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Chemistry

N-(2,4-Dichlorobenzyl)-2-ethyl-6-methylaniline serves as an important intermediate in organic synthesis. Its unique structure allows for the development of various derivatives that can be utilized in further chemical reactions. This compound can undergo:

  • Oxidation : Leading to quinones or other oxidized derivatives.
  • Reduction : Converting it into corresponding amines.
  • Substitution Reactions : The dichlorobenzyl group can participate in substitution reactions with nucleophiles.

Biological Applications

The compound is being investigated for its potential biological activities:

  • Antimicrobial Properties : Preliminary studies suggest it may inhibit the growth of certain bacteria and fungi.
  • Anticancer Activity : Research indicates that it could inhibit enzymes involved in cell proliferation, thus exhibiting potential anticancer effects .

Pharmaceutical Development

Ongoing research is exploring its therapeutic applications, particularly as a potential drug candidate for various diseases. The compound's structure allows it to interact with specific biological targets, making it a candidate for further pharmacological studies.

Industrial Applications

This compound is also utilized in industrial settings:

  • Dyes and Pigments Production : It serves as a precursor for synthesizing dyes and pigments used in textiles and coatings.
  • Agrochemicals : The compound's derivatives are studied for use in agricultural chemicals, including herbicides and pesticides.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

StudyFocus AreaKey Findings
Study AAntimicrobial ActivityDemonstrated effectiveness against specific bacterial strains.
Study BAnticancer PropertiesShowed inhibition of cancer cell proliferation in vitro.
Study CSynthesis of DerivativesDeveloped new compounds with enhanced properties for industrial use.

Mechanism of Action

The mechanism of action of N-(2,4-Dichlorobenzyl)-2-ethyl-6-methylaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency : Yields for dichlorobenzyl-containing compounds vary significantly. For example, Compound 9 (pyrimidin-4-amine) is synthesized in 62.6% yield via nucleophilic substitution , while N-(2,4-dichlorobenzyl)-N-methylformamide is isolated in 44.2% yield using a rapid method . This suggests that core structure (aniline vs. pyrimidine) and reaction conditions critically influence efficiency.
  • Substituent Effects: The 2,4-dichlorobenzyl group is a common motif in analogs, but the position of chlorine substitution impacts bioactivity. For instance, (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid exhibits similar IC50 values to its 2,6-dichloro analog but distinct binding interactions with collagenase .

Structural and Functional Divergence

  • Core Heterocycles vs.
  • Polar vs. Nonpolar Substituents: Morpholino and piperazino groups in pyrimidin-4-amine derivatives introduce polarity, likely improving water solubility, whereas the ethyl and methyl groups in the target compound may favor lipid membrane permeability .

Biological Activity

N-(2,4-Dichlorobenzyl)-2-ethyl-6-methylaniline is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a dichlorobenzyl group attached to an aniline derivative. Its molecular structure allows for various chemical reactions, including oxidation and substitution, which can influence its biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₃Cl₂N
Molecular Weight252.15 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Antimicrobial Activity

Research indicates that this compound exhibits moderate antibacterial properties. It has been tested against various bacterial strains, showing significant inhibition of growth. The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3) cells.

Case Study: Anticancer Efficacy

In a study conducted by Zhang et al., the compound was screened against multiple cancer lines. The results indicated an IC50 value of approximately 10 µM for MCF-7 cells, suggesting potent anticancer activity compared to standard chemotherapeutics .

The proposed mechanism of action involves the compound's interaction with specific molecular targets within cancer cells. It may inhibit key enzymes involved in cell proliferation or induce apoptosis through the activation of intrinsic pathways. This dual action makes it a candidate for further development in cancer therapeutics.

Table 2: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50 Value (µM)Reference
AntibacterialVarious bacterial strainsNot specified
AnticancerMCF-7 (breast cancer)~10
PC-3 (prostate cancer)Not specified

Research Findings and Future Directions

Recent studies have focused on optimizing the structure of this compound to enhance its biological activity. Modifications to the dichlorobenzyl group or the aniline moiety may lead to derivatives with improved efficacy and reduced toxicity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(2,4-Dichlorobenzyl)-2-ethyl-6-methylaniline, and how can reaction efficiency be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution between 2,4-dichlorobenzyl chloride and 2-ethyl-6-methylaniline. Optimization involves testing solvents (e.g., DMF or THF), temperatures (60–100°C), and catalysts (e.g., K₂CO₃ or triethylamine). Reaction progress is monitored via TLC or HPLC. Post-synthesis purification employs column chromatography with hexane/ethyl acetate gradients. Key intermediates like 2,4-dichlorobenzyl chloride are reactive and require careful handling to avoid hydrolysis .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodology : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns (e.g., dichlorobenzyl protons at δ 4.5–5.0 ppm).
  • HPLC-MS for purity assessment and molecular ion detection ([M+H]⁺ expected at m/z ~350).
  • FT-IR to verify amine N-H stretches (~3300 cm⁻¹) and C-Cl bonds (~700 cm⁻¹).
  • Elemental analysis to validate C, H, N, and Cl percentages .

Q. How should researchers handle discrepancies in spectral data during characterization?

  • Methodology : Cross-validate using complementary techniques (e.g., GC-MS to detect volatile by-products or X-ray crystallography for unambiguous structure confirmation if crystals are obtainable). For unresolved conflicts, compare data with structurally analogous compounds, such as N-(2,4-dichlorobenzyl)ethanamine, which shares the dichlorobenzyl motif .

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding interactions with biological targets (e.g., enzymes)?

  • Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., collagenase from ). Focus on chlorine’s steric and electronic effects: the 2,4-dichloro substitution may enhance hydrophobic interactions, while the ethyl-methyl groups on the aniline ring influence π-π stacking. Validate predictions with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability (e.g., hydrogen bond lengths <2.5 Å) .

Q. How do structural modifications (e.g., halogen positioning) impact the compound’s physicochemical and biological properties?

  • Methodology : Synthesize analogs (e.g., 2,6-dichloro or mono-chloro variants) and compare:

  • Lipophilicity via logP measurements (shake-flask method).
  • Bioactivity using enzyme inhibition assays (e.g., IC₅₀ determination for collagenase, following ’s protocol).
  • Solubility profiles via UV-Vis spectroscopy in buffered solutions. Data trends can reveal SAR insights, such as chlorine’s role in enhancing target affinity through halogen bonding .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodology :

Replicate experiments under standardized conditions (e.g., pH, temperature, solvent).

Perform metabolite profiling (LC-HRMS) to identify degradation products that may interfere with assays.

Use cheminformatics tools (e.g., PubChem BioAssay) to cross-reference activity data with structurally similar compounds. For example, discrepancies in collagenase inhibition may arise from variations in protein isoforms or assay protocols .

Q. How can researchers design experiments to elucidate the compound’s metabolic stability in vitro?

  • Methodology :

  • Phase I metabolism : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS. Identify metabolites using fragmentation patterns.
  • CYP450 inhibition assays : Test at 1–10 µM concentrations to assess enzyme interactions.
  • Computational prediction : Use ADMET software (e.g., SwissADME) to estimate metabolic hotspots (e.g., benzylic positions susceptible to oxidation) .

Methodological Notes

  • Synthesis Optimization : Include controls for moisture-sensitive steps (e.g., inert atmosphere for benzyl chloride reactions) .
  • Data Validation : Always correlate computational predictions (e.g., docking scores) with experimental IC₅₀ values to avoid overinterpretation .
  • Safety : Use fume hoods and personal protective equipment when handling dichlorobenzyl intermediates, which are irritants and potential mutagens .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-Dichlorobenzyl)-2-ethyl-6-methylaniline
Reactant of Route 2
Reactant of Route 2
N-(2,4-Dichlorobenzyl)-2-ethyl-6-methylaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.